molecular formula C15H20N4O3S3 B2760648 N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034541-95-0

N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2760648
CAS No.: 2034541-95-0
M. Wt: 400.53
InChI Key: MOGXMIRFTWMSIN-UHFFFAOYSA-N
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Description

N-(5-(N-((4-Cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a sulfamoyl-containing thiazole derivative characterized by a bicyclic thiazole scaffold substituted with a cyclohexyl group and an acetamide moiety. Its structural uniqueness arises from the presence of a sulfamoyl bridge linking two thiazole rings, with one thiazole bearing a cyclohexyl substituent. This compound shares structural motifs with pharmacologically active agents, particularly those targeting enzymes or receptors via sulfonamide-thiazole interactions.

Properties

IUPAC Name

N-[5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S3/c1-10(20)18-15-16-8-14(24-15)25(21,22)17-7-13-19-12(9-23-13)11-5-3-2-4-6-11/h8-9,11,17H,2-7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGXMIRFTWMSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole derivative.

    Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

    Substitution: The thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Pharmacology: The compound is studied for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfamoyl group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Sulfamoyl Linkage: All analogs feature a sulfamoyl group critical for hydrogen bonding and target engagement. For example, SR1001’s sulfamoyl moiety mediates binding to retinoid-related orphan receptors (RORs) .

Comparison of Reaction Conditions :

  • Catalysts : employs K₂CO₃ for base-mediated synthesis, whereas uses DMAP under ultrasonication for improved reaction efficiency .
  • Solvents : Acetonitrile () and dichloromethane () are common solvents, with the latter favoring milder conditions .

Anticancer Activity

  • Compound 7c: Exhibits anticancer activity via inhibition of carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range .
  • SR1001 : Acts as a synthetic ROR inverse agonist, suppressing TH17 cell differentiation and autoimmune responses .

Antimicrobial Activity

  • Compound 9a : Demonstrates broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Metabolic Activity

  • Thiazolidinone Derivatives (e.g., 6c): Show anti-hyperglycemic effects by activating PPAR-γ, reducing blood glucose levels in diabetic models .

Target Compound’s Hypothesized Activity: Given its structural similarity to SR1001 and 7c, the compound may exhibit dual anticancer and immunomodulatory activities. However, experimental validation is required.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Sulfamoyl-thiazoles typically show peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O of acetamide) .
  • NMR : The target compound’s ¹H NMR is expected to display signals for cyclohexyl protons (δ 1.2–2.0 ppm), thiazole protons (δ 7.0–8.5 ppm), and acetamide NH (δ 10.5–11.0 ppm), consistent with analogs like 9a .

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